![molecular formula C21H20ClN3O B10977603 [8-Chloro-2-(pyridin-2-yl)quinolin-4-yl](4-methylpiperidin-1-yl)methanone](/img/structure/B10977603.png)
[8-Chloro-2-(pyridin-2-yl)quinolin-4-yl](4-methylpiperidin-1-yl)methanone
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Overview
Description
8-CHLORO-2-(2-PYRIDYL)-4-QUINOLYLMETHANONE: is a complex organic compound with a unique structure that combines a quinoline core with pyridine and piperidine moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-CHLORO-2-(2-PYRIDYL)-4-QUINOLYLMETHANONE typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Quinoline Core: The quinoline core can be synthesized through a Skraup synthesis, which involves the cyclization of aniline derivatives with glycerol and sulfuric acid.
Introduction of the Pyridine Moiety: The pyridine group can be introduced via a Suzuki-Miyaura coupling reaction, which involves the reaction of a boronic acid derivative with a halogenated quinoline.
Attachment of the Piperidine Group: The piperidine moiety can be attached through a nucleophilic substitution reaction, where a piperidine derivative reacts with a suitable leaving group on the quinoline-pyridine intermediate.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of quinoline N-oxides.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride, resulting in the formation of reduced quinoline derivatives.
Substitution: The compound can undergo various substitution reactions, including nucleophilic and electrophilic substitutions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogenated derivatives, nucleophiles like amines or thiols.
Major Products
Oxidation: Quinoline N-oxides.
Reduction: Reduced quinoline derivatives.
Substitution: Various substituted quinoline derivatives.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery and materials science.
Biology
In biological research, the compound is studied for its potential as a pharmacophore. Its ability to interact with various biological targets makes it a candidate for drug development, particularly in the treatment of diseases like cancer and infectious diseases.
Medicine
In medicine, derivatives of this compound are explored for their therapeutic potential. They may exhibit antimicrobial, anticancer, and anti-inflammatory properties, making them valuable in the development of new medications.
Industry
In the industrial sector, the compound is used in the synthesis of advanced materials, including polymers and nanomaterials. Its unique chemical properties contribute to the development of materials with specific functionalities.
Mechanism of Action
The mechanism of action of 8-CHLORO-2-(2-PYRIDYL)-4-QUINOLYLMETHANONE involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to active sites, inhibiting or modulating the activity of these targets. This interaction can lead to various biological effects, including the inhibition of cell proliferation, induction of apoptosis, and modulation of immune responses.
Comparison with Similar Compounds
Similar Compounds
- [8-chloro-2-(2-chlorophenyl)(4-quinolyl)]-N-(2-pyridyl)carboxamide
- 4’-Chloro-2,2’:6’,2’'-terpyridine
Uniqueness
Compared to similar compounds, 8-CHLORO-2-(2-PYRIDYL)-4-QUINOLYLMETHANONE stands out due to its unique combination of functional groups. This unique structure allows for diverse chemical reactivity and biological activity, making it a versatile compound in various research and industrial applications.
Properties
Molecular Formula |
C21H20ClN3O |
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Molecular Weight |
365.9 g/mol |
IUPAC Name |
(8-chloro-2-pyridin-2-ylquinolin-4-yl)-(4-methylpiperidin-1-yl)methanone |
InChI |
InChI=1S/C21H20ClN3O/c1-14-8-11-25(12-9-14)21(26)16-13-19(18-7-2-3-10-23-18)24-20-15(16)5-4-6-17(20)22/h2-7,10,13-14H,8-9,11-12H2,1H3 |
InChI Key |
XSRACADXQBODNE-UHFFFAOYSA-N |
Canonical SMILES |
CC1CCN(CC1)C(=O)C2=CC(=NC3=C2C=CC=C3Cl)C4=CC=CC=N4 |
Origin of Product |
United States |
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